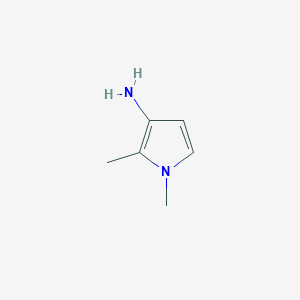
1,2-Dimethylpyrrol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylpyrrol-3-amine is a heterocyclic organic compound featuring a pyrrole ring substituted with two methyl groups at positions 1 and 2, and an amine group at position 3. Pyrrole derivatives are known for their biological activity and are found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrrol-3-amine can be synthesized through several methods. One common approach involves the Knorr pyrrole synthesis, which uses an α-amino ketone and a compound containing an electron-withdrawing group. The reaction typically requires zinc and acetic acid as catalysts and proceeds at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Knorr synthesis is adapted for industrial use, with modifications to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like sulfuryl chloride in glacial acetic acid are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is common for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of 1,2-dimethylpyrrole-3-carboxylic acid.
Reduction: Formation of N,N-dimethylpyrrol-3-amine.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1,2-Dimethylpyrrol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethylpyrrol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Similar structure but lacks the amine group at position 3.
1-Methylpyrrole-3-amine: Similar structure but only one methyl group at position 1.
3-Aminopyrrole: Lacks the methyl groups at positions 1 and 2.
Uniqueness
1,2-Dimethylpyrrol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
1,2-dimethylpyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-5-6(7)3-4-8(5)2/h3-4H,7H2,1-2H3 |
InChI Key |
RHGQOSKGAUBSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















